molecular formula C8H6ClNS B13883166 5-(Chloromethyl)thieno[3,2-b]pyridine

5-(Chloromethyl)thieno[3,2-b]pyridine

Cat. No.: B13883166
M. Wt: 183.66 g/mol
InChI Key: NGDBDKHTLSXWCS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a chloromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)thieno[3,2-b]pyridine typically involves the chloromethylation of thieno[3,2-b]pyridine derivatives. One common method involves the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)thieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of target proteins, leading to inhibition of their activity. The thieno[3,2-b]pyridine core can interact with hydrophobic pockets in the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Similar core structure but different substitution pattern.

    Thieno[3,2-b]pyridine-2-carboxamide: Contains a carboxamide group instead of a chloromethyl group.

    Thieno[3,2-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.

Uniqueness

5-(Chloromethyl)thieno[3,2-b]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and materials .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-(chloromethyl)thieno[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2

InChI Key

NGDBDKHTLSXWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CCl

Origin of Product

United States

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